(3-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS No.: 851803-44-6
Cat. No.: VC4227250
Molecular Formula: C18H17BrN2OS
Molecular Weight: 389.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851803-44-6 |
|---|---|
| Molecular Formula | C18H17BrN2OS |
| Molecular Weight | 389.31 |
| IUPAC Name | (3-bromophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C18H17BrN2OS/c1-13-4-2-5-14(10-13)12-23-18-20-8-9-21(18)17(22)15-6-3-7-16(19)11-15/h2-7,10-11H,8-9,12H2,1H3 |
| Standard InChI Key | MVZLRWOLNCLBGL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three distinct functional groups:
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3-Bromophenyl group: A bromine-substituted aromatic ring that enhances electrophilic reactivity and influences lipophilicity.
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Thioether linkage (-S-): Connects the 3-methylbenzyl group to the imidazole ring, contributing to conformational flexibility and potential redox activity.
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4,5-Dihydro-1H-imidazole ring: A partially saturated heterocycle that may participate in hydrogen bonding and π-π interactions with biological targets .
The IUPAC name is (3-bromophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, reflecting its substitution pattern.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.31 g/mol |
| CAS Number | 851803-44-6 |
| SMILES | CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br |
| InChI Key | QFNQMNQDVJHSFS-UHFFFAOYSA-N |
Synthesis and Reaction Conditions
Synthetic Pathway
The synthesis typically involves a multi-step protocol:
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Formation of the imidazole ring: Cyclization of ethylenediamine derivatives with carbonyl sources under basic conditions.
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Introduction of the thioether group: Nucleophilic substitution between a 3-methylbenzyl thiol and a halogenated imidazole intermediate.
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Coupling with 3-bromobenzoyl chloride: Acylation via Schotten-Baumann reaction to attach the bromophenyl group.
Key Reaction Parameters:
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal solubility.
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Temperature: 60–80°C for thioether formation; room temperature for acylation.
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Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure purity (>95%).
Comparative Analysis with Related Compounds
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| (2-Bromophenyl) analog | Bromine at position 2 | Reduced cytotoxicity vs. 3-bromo |
| (3,4-Difluorophenyl) derivative | Fluorine substituents | Enhanced metabolic stability |
| Naphthalen-2-yl variant | Naphthalene moiety | Improved lipophilicity |
The 3-bromophenyl configuration in the title compound balances electronic effects and steric bulk, potentially optimizing target binding .
Analytical Characterization
Spectroscopic Data
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NMR:
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Mass Spectrometry: m/z 389.1 (M+H).
Crystallography
Although no crystal structure is reported for this compound, related bromophenyl-imidazole hybrids exhibit triclinic or orthorhombic packing with π-π stacking distances of 3.6–4.2 Å .
Applications and Future Directions
Current Uses
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Medicinal chemistry: Lead compound for kinase inhibitors.
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Material science: Ligand for metal-organic frameworks (MOFs) .
Research Gaps
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